
2,4-Dinitrophenyl pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl pyridine-2-carboxylate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring and a pyridine ring substituted with a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the following steps :
Nitration: Benzylpyridine is nitrated using a mixture of sulfuric acid and fuming nitric acid at low temperatures (below 10°C) to form 2,4-dinitrobenzylpyridine.
Carboxylation: The nitrated product is then treated with a carboxylating agent under controlled conditions to introduce the carboxylate group, resulting in the formation of 2,4-Dinitrophenyl pyridine-2-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-diaminophenyl pyridine-2-carboxylate.
Substitution: Formation of substituted phenyl pyridine-2-carboxylate derivatives.
Applications De Recherche Scientifique
2,4-Dinitrophenyl pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . This property makes it useful in studies of oxidative phosphorylation and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
Uniqueness
2,4-Dinitrophenyl pyridine-2-carboxylate is unique due to the presence of both nitro and carboxylate groups on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
76519-50-1 |
|---|---|
Formule moléculaire |
C12H7N3O6 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C12H7N3O6/c16-12(9-3-1-2-6-13-9)21-11-5-4-8(14(17)18)7-10(11)15(19)20/h1-7H |
Clé InChI |
KJQKPZGFIAMUFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


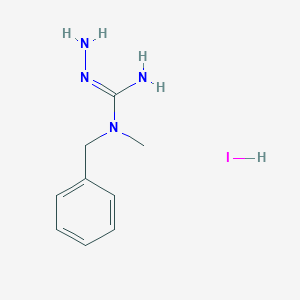

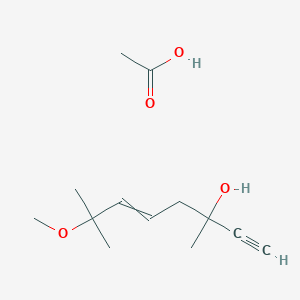
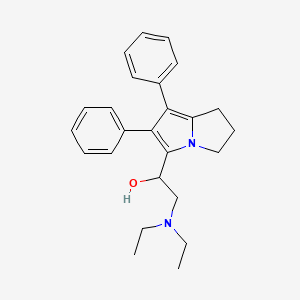
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
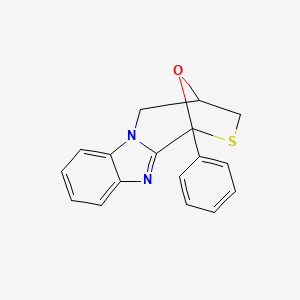
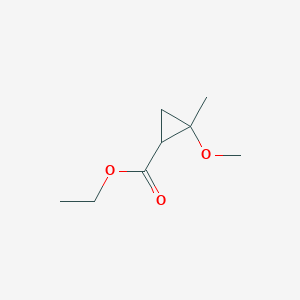
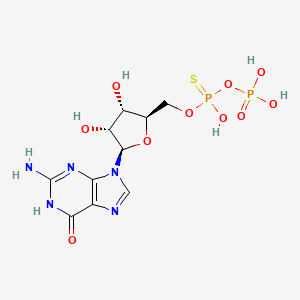
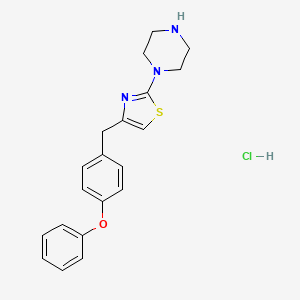
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
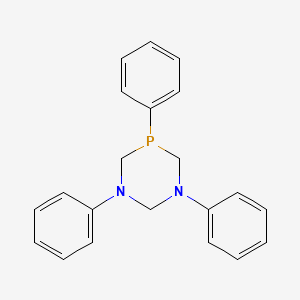
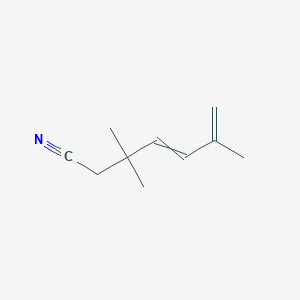
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)

